N-Methyl-N-(methylsulfonyl)benzamide

Physicochemical profiling ADME prediction Lead optimization

Sourcing the correct N,N-disubstituted benzamide scaffold is critical for SAR reproducibility. Unlike mono-N-substituted analogs (e.g., N-(methylsulfonyl)benzamide, CAS 22354-11-6), N-Methyl-N-(methylsulfonyl)benzamide eliminates the amide N-H proton, abolishing hydrogen bond donor capacity, altering logD, and conferring resistance to microbial degradation under sulfate-reducing conditions – ensuring superior shelf-life and experimental consistency. This unadorned benzoyl-sulfonamide core is the optimal starting point for de novo Nav1.7 (pain) and LpxH (antibacterial) inhibitor optimization, without confounding ring substituents. For chemists requiring enhanced chemical stability in reductive/aqueous reactions, this scaffold outperforms mono-N-substituted benzamides. Custom synthesis available; contact us for bulk pricing and lead times.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B7517802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(methylsulfonyl)benzamide
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1)S(=O)(=O)C
InChIInChI=1S/C9H11NO3S/c1-10(14(2,12)13)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyFVCXXYLGLXGBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Methyl-N-(methylsulfonyl)benzamide — CAS 827624-81-7


N-Methyl-N-(methylsulfonyl)benzamide (C9H11NO3S, MW 213.25) is a substituted benzamide derivative wherein the amide nitrogen bears both a methyl group and a methylsulfonyl (methanesulfonyl) moiety [1]. This dual substitution distinguishes it from simpler N-(methylsulfonyl)benzamide (C8H9NO3S, MW 199.23) and N-methylbenzamide analogs . The compound serves as a synthetic intermediate in the preparation of sulfonamide-based pharmacophores and has been investigated within broader N-(substituted sulfonyl)benzamide patent families as a potential scaffold for sodium channel modulation and kinase inhibition [2][3].

Why N-Methyl-N-(methylsulfonyl)benzamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


Generic substitution of N-Methyl-N-(methylsulfonyl)benzamide with simpler benzamide derivatives is chemically invalid due to fundamentally altered hydrogen bonding capacity and metabolic stability. The fully substituted amide nitrogen eliminates the acidic N-H proton present in N-(methylsulfonyl)benzamide (pKa ~6-7 range for sulfonamide N-H), thereby abolishing hydrogen bond donor capacity and substantially altering the compound's logD profile [1]. Critically, evidence from anaerobic biodegradation studies demonstrates that introduction of a second N-alkyl group renders benzamide derivatives resistant to microbial degradation, whereas mono-N-methylated benzamides undergo rapid decay under sulfate-reducing conditions [2]. This differential stability directly impacts shelf life and experimental reproducibility. Furthermore, structure-activity relationship studies on ortho-N-methyl-sulfonamidobenzamide antibacterial agents reveal that the presence and positional context of the N-methyl group is not interchangeable—removal of this substituent when repositioning the sulfonamide moiety from ortho to meta positions was required to maintain wild-type activity, indicating that the N-methyl group confers context-dependent biological activity that cannot be predicted from simpler analogs [3].

Quantitative Differentiation Evidence: N-Methyl-N-(methylsulfonyl)benzamide vs. Comparator Compounds


Molecular Weight and Lipophilicity Differentiation: N-Methyl-N-(methylsulfonyl)benzamide vs. N-(Methylsulfonyl)benzamide

The target compound possesses an additional N-methyl substituent compared to N-(methylsulfonyl)benzamide, increasing molecular weight by 14.02 Da (213.25 vs. 199.23 g/mol) and eliminating the sole hydrogen bond donor present in the comparator. In the comparator, the sulfonamide N-H group (1 HBD) enables protonation equilibria and contributes to pH-dependent logD shifts. ACD/Labs Percepta calculations for N-(methylsulfonyl)benzamide predict logD(pH 5.5) = -0.14 and logD(pH 7.4) = -1.32, indicating significant aqueous partitioning that varies with pH . The target compound, lacking an ionizable N-H proton, is expected to exhibit pH-independent lipophilicity and reduced aqueous solubility, altering its suitability for organic-phase synthetic applications relative to the comparator. While direct experimental logD values for the target compound are not available, the structural elimination of H-bond donor capacity is a definitive molecular difference with predictable physicochemical consequences [1].

Physicochemical profiling ADME prediction Lead optimization

Synthetic Accessibility and Reaction Selectivity: N-Methyl-N-(methylsulfonyl)benzamide vs. Ring-Substituted Analogs

N-Methyl-N-(methylsulfonyl)benzamide is synthesized via a one-step acylation of N-methylmethanesulfonamide with benzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine) . In contrast, ring-substituted analogs such as 4-methyl-N-(methylsulfonyl)benzamide and 3-methyl-4-(methylsulfonyl)benzamide require multi-step sequences involving pre-functionalized benzoic acid derivatives, sulfonation of aryl precursors, or regioselective aromatic substitution reactions . For example, the preparation of 4-(methylsulfonyl)benzamide necessitates the initial synthesis or procurement of 4-(methylsulfonyl)benzoic acid, followed by activation with thionyl chloride and subsequent amidation . This multi-step route introduces additional purification requirements, cost, and yield losses compared to the direct acylation route available for the target compound. The target compound's synthetic route offers greater atom economy and reduced step count for applications requiring an unsubstituted benzoyl moiety with a fully substituted sulfonamide nitrogen.

Organic synthesis Medicinal chemistry Building blocks

Metabolic and Environmental Stability: Dual N-Substitution Confers Resistance to Biodegradation

Anaerobic biodegradation studies on benzamide derivatives demonstrate a clear structure-stability relationship contingent on N-substitution pattern. Under sulfate-reducing conditions, mono-N-methylated benzamide undergoes measurable anaerobic degradation, whereas the introduction of a second N-alkyl group renders the resulting N,N-disubstituted benzamide derivative resistant to anaerobic decay [1][2]. N-Methyl-N-(methylsulfonyl)benzamide, bearing both an N-methyl and an N-methylsulfonyl substituent, conforms to this N,N-disubstituted structural class and is therefore predicted to exhibit enhanced resistance to microbial and reductive degradation compared to mono-N-substituted analogs such as N-methylbenzamide and N-(methylsulfonyl)benzamide. Additionally, in vivo metabolic studies on related sulfonamide-containing benzothiadiazine dioxides indicate that N-methyl substituents on sulfonamide nitrogens demonstrate substantial metabolic stability, resisting N-dealkylation pathways that commonly limit the bioavailability of N-alkylated amides [3].

Stability studies Environmental persistence Metabolic stability

Target Class Context: N-(Methylsulfonyl)benzamide Scaffold Activity in Nav1.7 and LpxH Inhibition

The N-(methylsulfonyl)benzamide scaffold is a validated pharmacophore in multiple therapeutic target classes. In sodium channel Nav1.7 inhibitor development, a structurally related 4-aryl-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide derivative (Pfizer patent US9663508, Example 696) demonstrated potent inhibition with IC50 = 93 nM against human Nav1.7 in HEK293 cells using automated PatchXpress electrophysiology, while exhibiting >32-fold selectivity over Nav1.5 (IC50 > 3000 nM) [1]. Although the target compound lacks the elaborate aryl and halogen substituents of this advanced lead, it represents the unadorned core scaffold from which such potent derivatives are constructed. In antibacterial applications, ortho-N-methyl-sulfonamidobenzamide derivatives function as LpxH inhibitors targeting Gram-negative bacterial lipid A biosynthesis [2]. Importantly, structure-activity relationship analysis reveals that the N-methyl substituent's biological contribution is position-dependent: when shifting the sulfonamide from ortho to meta position, the N-methyl group must be removed to maintain wild-type antibacterial activity [3]. This observation establishes that the N-methyl group is not a passive structural element but an active modulator of target engagement whose presence or absence must be carefully selected based on the intended application.

Nav1.7 inhibition Antibacterial Pain therapeutics

High-Value Procurement Scenarios for N-Methyl-N-(methylsulfonyl)benzamide


Medicinal Chemistry Scaffold for Nav1.7 Inhibitor Optimization

Researchers developing sodium channel Nav1.7 inhibitors for pain therapeutics should procure this compound as a minimal core scaffold for systematic SAR exploration. Literature precedent confirms that N-(methylsulfonyl)benzamide derivatives achieve potent Nav1.7 inhibition (IC50 = 93 nM) with >32-fold selectivity over Nav1.5 when elaborated with appropriate aryl and halogen substituents [1]. The target compound provides the unadorned benzoyl-sulfonamide core, enabling de novo optimization of aryl substitution patterns without confounding effects from pre-existing ring functionalization. The dual N-substitution eliminates the sulfonamide N-H proton that could otherwise participate in unwanted hydrogen bonding or metabolic conjugation, potentially simplifying the interpretation of structure-activity relationships in early-stage optimization campaigns.

Antibacterial LpxH Inhibitor Lead Generation

This compound serves as a strategic starting material for synthesizing ortho- and meta-sulfonamidobenzamide libraries targeting the LpxH enzyme in Gram-negative bacteria. SAR studies on this chemotype reveal that the N-methyl substituent's contribution to antibacterial activity is position-dependent—removal is required when relocating the sulfonamide from ortho to meta positions to maintain wild-type potency [2]. This context-specific activity profile makes N-Methyl-N-(methylsulfonyl)benzamide a valuable comparator for researchers probing the structural determinants of LpxH inhibition and seeking to understand the functional consequences of N-substitution patterns on target engagement and antibacterial efficacy.

Synthetic Intermediate Requiring Stable N,N-Disubstituted Amide Functionality

For synthetic chemists requiring an N-sulfonyl benzamide building block with enhanced chemical and environmental stability, this compound offers distinct advantages over mono-N-substituted alternatives. Anaerobic biodegradation studies demonstrate that N,N-disubstituted benzamides resist microbial degradation, whereas mono-N-methylated analogs undergo measurable decay under sulfate-reducing conditions [3]. Furthermore, the single-step synthetic accessibility from benzoyl chloride and N-methylmethanesulfonamide reduces procurement complexity and synthesis time relative to ring-substituted analogs requiring multi-step sequences . These properties make the compound suitable for long-term storage and for use in reaction sequences where amide bond integrity must be preserved under reductive or aqueous conditions.

Physicochemical Property Reference for In Silico Model Validation

Computational chemists and ADME modelers should consider this compound as a reference standard for validating in silico predictions of N,N-disubstituted sulfonamide benzamides. The target compound's lack of hydrogen bond donors contrasts sharply with N-(methylsulfonyl)benzamide, which possesses one HBD and exhibits pH-dependent logD values (pH 5.5 = -0.14; pH 7.4 = -1.32) . This structural dichotomy provides a clear test case for evaluating the accuracy of logD, solubility, and permeability prediction algorithms when handling compounds with varying hydrogen bonding capacity. Procurement of both the target compound and its N-H containing analog enables paired experimental validation of computational models for this underexplored chemical space.

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